molecular formula C11H7BrO3 B1393521 3-(5-Bromo-2-furyl)benzoic acid CAS No. 1235440-93-3

3-(5-Bromo-2-furyl)benzoic acid

Cat. No. B1393521
M. Wt: 267.07 g/mol
InChI Key: NIGZJALMSBKBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Bromo-2-furyl)benzoic acid is a chemical compound with the molecular formula C11H7BrO3 . It is categorized under carboxylic acids and has a molecular weight of 267.079 .


Synthesis Analysis

The synthesis of 3-(5-Bromo-2-furyl)benzoic acid or similar compounds often involves multiple steps. For instance, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another preparation method takes 2-chlorobenzoic acid as a raw material, carries out a monobromination reaction in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid .

Scientific Research Applications

  • Pharmaceutical Chemistry - SGLT2 Inhibitors

    • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
  • Sustainable Chemistry - Synthesis of Novel 3-(2-furyl)acrylic Acids

    • This work reports the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, with potential applications as sustainable chemical building units .
    • The synthesis starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .
    • The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst .
  • Analytical Chemistry - Capillary Zone Electrophoresis

    • 3-Bromobenzoic acid was used as a test solute in the determination of acidity constants by capillary zone electrophoresis .
    • It was also used as an internal standard to study the retention mechanisms of an unmodified and a hydroxylated polystyrene-divinylbenzene polymer by solid-phase extraction .
  • Pharmaceutical Chemistry - Therapeutic SGLT2 Inhibitors

    • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
  • Environmental Chemistry - Brominated Disinfection Byproduct

    • 5-Bromosalicylic acid has been identified as one of the brominated disinfection byproducts (Br-DBP) formed during the chlorination of saline sewage effluents .
    • It may be employed as a starting reagent for the synthesis of honokiol, a biphenyl-type neolignan .
  • Analytical Chemistry - Capillary Zone Electrophoresis

    • 3-Bromobenzoic acid was used as a test solute in the determination of acidity constants by capillary zone electrophoresis .
    • It was also used as an internal standard to study the retention mechanisms of an unmodified and a hydroxylated polystyrene-divinylbenzene polymer by solid-phase extraction .
  • Pharmaceutical Chemistry - Therapeutic SGLT2 Inhibitors

    • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
  • Environmental Chemistry - Brominated Disinfection Byproduct

    • 5-Bromosalicylic acid has been identified as one of the brominated disinfection byproducts (Br-DBP) formed during the chlorination of saline sewage effluents .
    • It may be employed as a starting reagent for the synthesis of honokiol, a biphenyl-type neolignan .
  • Analytical Chemistry - Capillary Zone Electrophoresis

    • 3-Bromobenzoic acid was used as a test solute in the determination of acidity constants by capillary zone electrophoresis .
    • It was also used as an internal standard to study the retention mechanisms of an unmodified and a hydroxylated polystyrene-divinylbenzene polymer by solid-phase extraction .

properties

IUPAC Name

3-(5-bromofuran-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO3/c12-10-5-4-9(15-10)7-2-1-3-8(6-7)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGZJALMSBKBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromo-2-furyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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